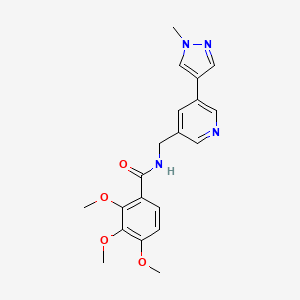

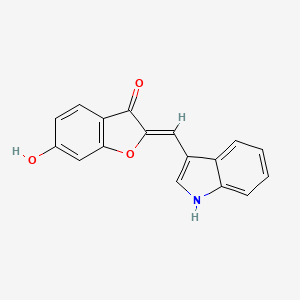

2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is also known as TAK-659 and has been found to exhibit promising results in various biochemical and physiological assays.

Wissenschaftliche Forschungsanwendungen

Experimental and Theoretical Studies on Functionalization Reactions

Research on pyrazole derivatives, such as the work by Yıldırım, Kandemirli, and Demir (2005), explores the functionalization reactions of pyrazole compounds. This study could provide insights into the chemical reactivity and potential modifications of compounds related to the specified benzamide derivative, which might be useful in developing new materials or pharmaceuticals (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Synthesis and Application in Organic Electronics

Srivastava et al. (2017) discuss the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission (AEE) properties, indicating potential applications in organic electronics and as fluorescent probes. These compounds' ability to form nano-aggregates with enhanced emission suggests that similar compounds could be explored for use in sensing applications or as components in organic light-emitting diodes (OLEDs) (A. Srivastava, A. Singh, N. Kumari, et al., 2017).

Antiviral and Antimicrobial Activity

Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their evaluation against the avian influenza virus, showcasing the potential of benzamide derivatives in developing new antiviral agents. This research underlines the importance of exploring such compounds for their biological activity, which could lead to novel treatments for viral infections (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Anticancer Activity

Rahmouni et al. (2016) report on the synthesis and evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, indicating that similar structures could be potent anticancer compounds. These findings suggest that the research into benzamide derivatives could extend into oncology, exploring their efficacy in cancer treatment (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes like taq polymerase and telomerase .

Mode of Action

It’s known that similar compounds can inhibit certain enzymes, triggering biochemical changes .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it has been reported to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . This suggests that it might be involved in the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and development.

Result of Action

The compound has been reported to inhibit Taq polymerase and telomerase, triggering caspase activation by a possible oxidative mechanism . This suggests that the compound might induce apoptosis, or programmed cell death, which could have potential implications in cancer treatment.

Eigenschaften

IUPAC Name |

2,3,4-trimethoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-24-12-15(11-23-24)14-7-13(8-21-10-14)9-22-20(25)16-5-6-17(26-2)19(28-4)18(16)27-3/h5-8,10-12H,9H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZQLYQIAANJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861724.png)

![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2861733.png)

![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)

![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)

![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2861745.png)